molecular formula C17H16N2O3 B11019749 N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide

Cat. No.: B11019749
M. Wt: 296.32 g/mol
InChI Key: NFOOEEKBUFGWBS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes an indene moiety and a nitrobenzamide group

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C17H16N2O3/c1-11-4-2-7-15(16(11)19(21)22)17(20)18-14-9-8-12-5-3-6-13(12)10-14/h2,4,7-10H,3,5-6H2,1H3,(H,18,20)

InChI Key

NFOOEEKBUFGWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(CCC3)C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with a nitrobenzamide precursor under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indene moiety can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but has an acetamide group instead of a nitrobenzamide group.

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound has a similar indene structure but with an amine group.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-2-nitrobenzamide is unique due to the presence of both the indene moiety and the nitrobenzamide group, which confer specific chemical and biological properties

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